molecular formula C9H13BrCl2N2O B2992082 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 2379946-70-8

3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B2992082
CAS No.: 2379946-70-8
M. Wt: 316.02
InChI Key: VABWAXBWMULDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a brominated pyridine derivative characterized by a pyrrolidinyloxy substituent at the 4-position and a bromine atom at the 3-position of the pyridine ring. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate for developing bioactive molecules targeting neurological or metabolic pathways, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

3-bromo-4-pyrrolidin-3-yloxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.2ClH/c10-8-6-12-4-2-9(8)13-7-1-3-11-5-7;;/h2,4,6-7,11H,1,3,5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABWAXBWMULDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=NC=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 3-bromo-4-hydroxypyridine with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of various reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Oxidized pyridine compounds.

    Reduction Reactions: Reduced pyridine derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride" are not available within the provided search results, the information below reflects the potential applications of similar compounds and related chemical reactions.

Scientific Research Applications

Based on the search results, "3-Bromo-4-{[1-(butan-2-yl)pyrrolidin-3-yl]oxy}pyridine" and related compounds have several scientific research applications. These applications span across chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : It serves as a fundamental building block in the synthesis of more complex molecules. The bromine atom can undergo nucleophilic substitution reactions, allowing it to be replaced with other functional groups. The pyridine ring can participate in addition reactions with various reagents.

Biology

  • Biological Activity Studies : The compound can be utilized in studies to understand its biological activity and potential therapeutic effects.

Medicine

  • Potential Pharmaceutical Agent : Research is being conducted to explore its potential use as a pharmaceutical agent.

Industry

  • Development of New Materials : It may be used to develop new materials and chemical processes.

Chemical Reactions Analysis

"3-Bromo-4-{[1-(butan-2-yl)pyrrolidin-3-yl]oxy}pyridine" can undergo substitution, oxidation, reduction, and addition reactions.

  • Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions : The compound can be oxidized or reduced under specific conditions to create different products.
  • Addition Reactions : The pyridine ring can participate in addition reactions with various reagents.

These reactions typically involve strong bases, oxidizing agents, and reducing agents, with the resulting products depending on the specific reagents and conditions used.

Potential Therapeutic Effects of Pyrrolo[3,4-c]pyridine Derivatives

Pyrrolo[3,4-c]pyridines have shown promise in treating diseases related to the nervous and immune systems . They also exhibit antidiabetic, antimycobacterial, antiviral, and antitumor activities .

  • Antidiabetic Activity : Some derivatives effectively reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells . They may be applicable in preventing and treating conditions involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Antiviral Activity : Certain derivatives demonstrated inhibitory potency in integrase (IN) assays in vitro, good selectivity, and reduced cytotoxicity. These analogs were also less sensitive than raltegravir to resistance induced by mutations in integrase .
  • Anticancer Activity : Some compounds exhibited moderate cytotoxicity against ovarian cancer cells and limited toxicity toward breast cancer and healthy cardiac cell lines . Other derivatives were evaluated as potent NAMPT inhibitors and showed antiproliferative effects against several human tumor cell lines .
  • Sedative Activity : Some derivatives have been studied for their acute toxicity and spontaneous locomotor activity .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Bromopyridine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features References
3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride C₉H₁₃BrN₃O·2HCl 3-Br, 4-pyrrolidinyloxy, diHCl ~349.5 Enhanced solubility via dihydrochloride; pyrrolidine enables H-bonding
(3-Bromopyridin-4-yl)methanamine dihydrochloride C₆H₈BrN₂·2HCl 3-Br, 4-methanamine, diHCl ~283.4 Primary amine group; simpler structure with lower molecular weight
5-Bromo-2-(piperidin-2-yl)pyridine C₁₀H₁₃BrN₂ 5-Br, 2-piperidinyl ~257.1 Six-membered piperidine ring; neutral form may limit solubility
Betahistine Hydrochloride C₈H₁₂N₂·2HCl 2-ethylaminoethyl, diHCl ~209.1 Clinically approved for vertigo; lacks bromine but shares diHCl salt
2-Bromo-6-(hydroxymethyl)pyridin-3-ol C₆H₆BrNO₂ 2-Br, 6-hydroxymethyl, 3-OH ~220.0 Hydroxyl and hydroxymethyl groups increase polarity; neutral pH form

Pharmacological and Physicochemical Comparisons

  • Solubility : The dihydrochloride salt of the target compound significantly improves aqueous solubility compared to neutral analogs like 5-Bromo-2-(piperidin-2-yl)pyridine. Betahistine Hydrochloride (C₈H₁₂N₂·2HCl) shares this salt advantage, enabling oral bioavailability .
  • Reactivity : The bromine atom in this compound allows for Suzuki or Buchwald-Hartwig cross-coupling reactions, similar to (3-Bromopyridin-4-yl)methanamine dihydrochloride . In contrast, Betahistine lacks bromine, limiting its utility in synthetic chemistry .
  • Biological Activity: Betahistine’s ethylaminoethyl group targets histamine receptors, whereas the pyrrolidinyloxy group in the target compound may interact with serotonin or dopamine receptors due to its secondary amine structure .

Research Findings on Substituent Effects

  • Pyrrolidine vs. This may enhance binding affinity in receptor-ligand interactions .
  • Amino vs. Ether Groups: (3-Bromopyridin-4-yl)methanamine dihydrochloride’s primary amine group confers higher reactivity in amide-forming reactions, while the ether linkage in the target compound improves metabolic stability against oxidative degradation .
  • Salt Forms: Dihydrochloride salts (e.g., target compound and Betahistine) exhibit superior crystallinity and shelf-life compared to mono-salts or free bases, as noted in pharmacopeial standards .

Biological Activity

3-Bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a pyrrolidin-3-yloxy group. The presence of the pyrrolidine moiety is significant as it can enhance the binding affinity to various biological targets, including enzymes and receptors involved in critical cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Binding Affinity : The pyridine ring can engage in π-π interactions with aromatic residues, while the pyrrolidin-3-yloxy group can form hydrogen bonds or hydrophobic interactions with target proteins.
  • Inhibition of Enzymes : Similar compounds have shown potential as inhibitors of various enzymes, particularly those involved in cancer pathways.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties . It has been noted for its potential to inhibit tumor cell proliferation in vitro, particularly against ovarian and breast cancer cell lines. The cytotoxicity profile indicates moderate activity against cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Interaction with Kinases and G-Protein Coupled Receptors

Compounds with similar structures have demonstrated significant interactions with kinases and G-protein coupled receptors (GPCRs). This suggests that this compound may also exhibit noteworthy interactions with these targets, which could be explored further for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorModerate cytotoxicity against ovarian and breast cancer cell lines
Enzyme InhibitionPotential inhibitor of cancer-related enzymes
GPCR InteractionPossible interactions with GPCRs

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Efficacy : A study assessed the cytotoxic effects of pyrrolo[3,4-c]pyridine derivatives, revealing that modifications to the structure could enhance antitumor activity. Compounds were tested against various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations .
  • Mechanistic Insights : Research into related pyridine derivatives indicated that their effectiveness as enzyme inhibitors was linked to their ability to modulate specific signaling pathways involved in tumor progression. This highlights the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr), where the pyrrolidin-3-ol oxygen attacks a brominated pyridine precursor. Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts like K2CO3 or Cs2CO3 to deprotonate the hydroxyl group . To optimize efficiency, use Design of Experiments (DOE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions. Statistical tools like response surface methodology (RSM) minimize trial runs while maximizing yield .

Q. Which analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer: Essential techniques include:

  • 1H/13C NMR : Confirm regioselectivity of substitution and dihydrochloride salt formation.
  • HPLC-MS : Assess purity (>98%) and detect byproducts.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or salt conformation .
    If data conflicts (e.g., unexpected peaks in NMR), cross-validate with alternative methods (e.g., IR spectroscopy for functional groups) or repeat experiments under controlled conditions (e.g., anhydrous solvents to exclude hydrolysis artifacts) .

Q. What safety protocols are essential when handling this hygroscopic dihydrochloride salt?

Methodological Answer:

  • Storage : Use desiccators with silica gel or molecular sieves under inert gas (N2/Ar) to prevent deliquescence .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before transferring to designated containers for hazardous organic salts .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel coupling reactions?

Methodological Answer: Employ density functional theory (DFT) to calculate:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the pyridine ring.
  • Transition-state energies : Predict feasibility of Suzuki-Miyaura or Buchwald-Hartwig couplings involving the bromine substituent .
    Combine with machine learning (ML) models trained on reaction databases to recommend solvent/catalyst pairs. Experimental validation via kinetic studies (e.g., monitoring by in situ FTIR) can confirm computational predictions .

Q. What strategies resolve contradictory catalytic activity data in cross-coupling reactions?

Methodological Answer: Contradictions (e.g., variable yields with Pd catalysts) may arise from:

  • Ligand decomposition : Characterize catalyst stability via TGA or cyclic voltammetry.
  • Oxygen sensitivity : Use gloveboxes for air-sensitive reactions and compare results under inert vs. ambient conditions .
    Apply multivariate analysis (e.g., principal component analysis) to isolate critical variables. Cross-reference with literature on analogous bromopyridine systems to identify outliers .

Q. How can isotopic labeling elucidate metabolic pathways in biological studies?

Methodological Answer: Synthesize a deuterated or 13C-labeled analog via:

  • Isotope exchange : Replace pyrrolidine hydrogen with deuterium using D2O and acid catalysis.
  • Radiotracer synthesis : Introduce 14C at the pyridine ring via custom precursors .
    Use LC-MS/MS to track metabolite formation in vitro (e.g., liver microsomes) and correlate with computational ADMET predictions .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

  • High-performance countercurrent chromatography (HPCCC) : Separate diastereomers using a biphasic solvent system (e.g., hexane/ethyl acetate/methanol/water).
  • Ion-exchange chromatography : Exploit the dihydrochloride’s cationic nature with a sulfonic acid resin .
    Validate purity via orthogonal methods (e.g., melting point analysis and chiral HPLC) .

Methodological Framework for Data Contradiction Analysis

Example Scenario : Discrepancies in reported inhibitory activity in kinase assays.

Hypothesis Testing : Compare assay conditions (e.g., ATP concentration, pH) across studies.

Control Experiments : Include positive/negative controls (e.g., staurosporine for kinase inhibition baseline).

Statistical Validation : Apply ANOVA to assess significance of observed differences .

Structural Analysis : Use molecular docking to check if salt formation alters binding affinity versus the free base .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.